molecular formula C18H12N2O2S B5720123 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide

Cat. No. B5720123
M. Wt: 320.4 g/mol
InChI Key: UAQLNYTYDBOZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide, also known as BNPPF, is a chemical compound that has gained significant interest in the scientific research community due to its potential therapeutic applications. It is a furan derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide is not fully understood. However, it has been shown to modulate the activity of several neurotransmitters, including GABA, glutamate, and dopamine. N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA and glutamate in the brain, which may contribute to its anticonvulsant and analgesic properties. N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide has also been shown to inhibit the activity of acetylcholinesterase, which may contribute to its potential use in the treatment of Alzheimer's disease. Additionally, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide has been shown to have antioxidant properties, which may contribute to its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide in lab experiments is its potential therapeutic applications. N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide has been shown to have anticonvulsant, analgesic, anti-inflammatory, and anticancer properties, which make it a promising compound for further research. However, one limitation of using N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide in lab experiments is its low solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide. One direction is to further study its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide and its biochemical and physiological effects. Finally, research is needed to develop more efficient methods for synthesizing N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide and to improve its solubility in water.
Conclusion
In conclusion, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide is a promising compound that has gained significant interest in the scientific research community due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide in the treatment of various diseases and to develop more efficient methods for synthesizing and administering it.

Synthesis Methods

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide can be synthesized using various methods, including the reaction of 2-furoic acid with 4-(2-aminothiazol-4-yl)aniline in the presence of thionyl chloride. Another method involves the reaction of 2-furoic acid with 4-(2-nitrothiazol-4-yl)aniline followed by reduction with iron powder. The yield of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide using these methods ranges from 50-80%.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2S/c21-17(15-5-3-11-22-15)19-13-9-7-12(8-10-13)18-20-14-4-1-2-6-16(14)23-18/h1-11H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQLNYTYDBOZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.